molecular formula C9H7NO2 B555150 Indole-3-carboxylic acid CAS No. 771-50-6

Indole-3-carboxylic acid

Cat. No. B555150
CAS RN: 771-50-6
M. Wt: 161,16 g/mole
InChI Key: KMAKOBLIOCQGJP-UHFFFAOYSA-N
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Description

Indole-3-carboxylic acid (I3C) is a compound found in many plants and vegetables, such as broccoli, cabbage, and cauliflower. It is a derivative of indole, an aromatic compound found in many plants. I3C has been studied for its potential health benefits, including its potential role in cancer prevention and treatment. It has been studied for its ability to modulate the activity of certain enzymes and hormones, and its potential to reduce inflammation. I3C has also been studied for its potential to modulate the activity of certain enzymes and hormones, and its potential to reduce inflammation.

Scientific research applications

  • Base-Mediated Carboxylation of Unprotected Indole Derivatives with Carbon Dioxide: Yoo et al. (2012) developed a method for preparing indole-3-carboxylic acids through carboxylation of indoles using atmospheric pressure carbon dioxide under basic conditions. This method is significant for the efficient synthesis of indole-3-carboxylic acid derivatives (Yoo, Capdevila, Du, & Kobayashi, 2012).

  • Carboxylic Acid Catalyzed Aza-Friedel-Crafts Reactions in Water: Shirakawa and Kobayashi (2006) demonstrated the use of carboxylic acid in catalyzing aza-Friedel-Crafts reactions of aldehydes, primary amines, and indoles in water. This method provides an efficient approach for synthesizing 3-substituted indoles, including those with biological activity (Shirakawa & Kobayashi, 2006).

  • Callose Priming by Indole-3-Carboxylic Acid in Response to Plectospharella cucumerina: Pastor-Fernández et al. (2019) found that indole-3-carboxylic acid induces resistance in Arabidopsis plants against Plectosphaerella cucumerina, a necrotrophic fungus, by priming callose accumulation. This research highlights the role of indole-3-carboxylic acid in plant defense mechanisms (Pastor-Fernández et al., 2019).

  • Analysis of 3-Indole Carboxylic Acid in Pinus sylvestris Needles: Sandberg, Jensen, and Crozier (1984) characterized 3-indole carboxylic acid as an endogenous constituent in Pinus sylvestris needles. This work contributes to understanding the natural occurrence and roles of indole derivatives in plants (Sandberg, Jensen, & Crozier, 1984).

  • A Practical Synthesis of Indole-2-carboxylic Acid: Jiang et al. (2017) reviewed various synthesis procedures for indole-2-carboxylic acid, highlighting its importance as an intermediate in pharmaceuticals. They also developed an environmentally friendly synthesis method (Jiang, Liu, Jiang, Ye, & Xu, 2017).

  • Synthesis, Biological Evaluation, and Structure-Activity Relationships of 3-Acylindole-2-carboxylic Acids: Lehr (1997) prepared 3-acylindole-2-carboxylic acid derivatives and evaluated their ability to inhibit cytosolic phospholipase A2. This research is significant for understanding the therapeutic potential of indole derivatives (Lehr, 1997).

properties

IUPAC Name

1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-5,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAKOBLIOCQGJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50227886
Record name Indole-3-carboxylic acid
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Indole-3-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003320
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Indole-3-carboxylic acid

CAS RN

771-50-6
Record name Indole-3-carboxylic acid
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Record name Indole-3-carboxylic acid
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Record name Indole-3-carboxylic acid
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Record name Indole-3-carboxylic acid
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Record name INDOLE-3-CARBOXYLIC ACID
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Record name Indole-3-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003320
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

206.5 °C
Record name Indole-3-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003320
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

reacting the 4-bromomethyl-2'-[2-(1-methyl-1-phenylethyl)-2H-tetrasol-5-yl]biphenyl with 2-transmetalated 1-but-1-yl-1H-indole-3-carboxylic acid in the presence of phosphinated palladium catalyst to give 1-butyl-2-[2'-92-(1-methyl-1-phenylethyl)-2H-tetrasol-5-yl)biphenyl-4-ylmethyl]-1H-indole-3-carboxylic acid; and
[Compound]
Name
4-bromomethyl-2'-[2-(1-methyl-1-phenylethyl)-2H-tetrasol-5-yl]biphenyl
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catalyst
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Synthesis routes and methods II

Procedure details

As mentioned herein, many of the compounds studied were obtained from ChemBridge Corporation or from the NCI's Drug Synthesis and Chemistry Branch. The inventors also synthesized several dozens of analogs in their laboratory, e.g., 1-[1-(2-chlorobenzyl)-1H-indol-3-yl]ethanone, 1-[1-(3-chlorobenzyl)-1H-indol-3-yl]ethanone, 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]ethanone, {1-[4-(trifluoromethyl)benzyl]-1H-indol-3-yl}methanol, 1-[3,5-bis(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde, {1-[3,5-bis(trifluoromethyl)benzyl]-1H-indol-3-yl}methanol, 1-(4-tert-butylbenzyl)-1H-indole-3-carboxylic acid, (1-(4-tert-butylbenzyl)-1H-indol-3-yl)methanol, 1H-Indole-3-carboxaldehyde, 1-[(3-methoxy-4-chlorophenyl)methyl], 1H-Indole-3-methanol, 1-[(3-chloro-4-fluorophenyl)methyl], Methanol, 1-[1-(b-D-glucopyranosyloxy)-1H-indol-3-yl], 1H-Indole-3-methanol,1-(b-D-ribofuranosyloxy), and 1H-Indole-3-biocytin-hydrazide, 1-[(4-chlorophenyl)methyl]-(9CI). Typically, two approaches were used to synthesize new analogs or analogs that are not commercially available. One approach was through reduction by LiAlH4 or NaBH4 or oxidation by KMnO4 of commercially available indole-3-carboxyaldehyde analogs to obtain indole-3-methanol or indole-3-carboxylic acid analogues. The second approach was to synthesize new compounds by using various compound building blocks as shown in FIG. 12. Briefly, 1.0 mmol of building block A (containing indole) was dissolved in anhydrous DMSO and mixed with 1.1 mmol of NaH. After 1 h of stirring at room temperature, 1.2 mmol of building block B (benzyl halides) was added, and the mixture was stirred at room temperature for another 24 h. Then, after the addition of distilled water (3× volume of DMSO), the mixture was extracted with chloroform or dichloromethane. The organic phase was washed with 10% NaCl. The water residue was then removed by adding anhydrous Na2SO4 which was in turn removed by filtering through a paper filter. The solution was then concentrated by rotary vacuum evaporation. The products were separated and purified by silica gel column chromatography based on the polarity of the compounds, using CH2Cl2:n-hexane (1:1) or CHCl3:methanol (20:1) as eluents, or by crystallization based on their solubility in various agents. The organic eluents were then removed by vacuum evaporation to obtain the final products. The purity and molecular weight of the final products were determined by high-performance liquid chromatography-mass spectrometry (HPLC-MS) (performed at the Pharmaceutical Development Center of our institution). The identities of the compounds were determined by nuclear magnetic resonance (NMR) analyses. The examples for HPLC-MS and NMR analysis for Oncrasin-27 after synthesis and purification are shown in FIG. 13. Most of the compounds had purity of >95˜99%, and their molecular weights matched the predicted molecule, as shown by HPLC-MS. Only compounds with a purity of 95% or higher shown by HPLC-MS were used for testing in cultured cells.
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[Compound]
Name
1H-Indole-3-methanol,1-(b-D-ribofuranosyloxy)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1H-Indole-3-biocytin-hydrazide
Quantity
0 (± 1) mol
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reactant
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reactant
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0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step Seven
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0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
1-[1-(2-chlorobenzyl)-1H-indol-3-yl]ethanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
1-[1-(3-chlorobenzyl)-1H-indol-3-yl]ethanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
{1-[4-(trifluoromethyl)benzyl]-1H-indol-3-yl}methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
1-[3,5-bis(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
{1-[3,5-bis(trifluoromethyl)benzyl]-1H-indol-3-yl}methanol
Quantity
0 (± 1) mol
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reactant
Reaction Step Fifteen
Name
1-(4-tert-butylbenzyl)-1H-indole-3-carboxylic acid
Quantity
0 (± 1) mol
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reactant
Reaction Step 16
Name
(1-(4-tert-butylbenzyl)-1H-indol-3-yl)methanol
Quantity
0 (± 1) mol
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reactant
Reaction Step 17

Synthesis routes and methods III

Procedure details

To a solution of 6-chloro-5-[4-(3-hydroxy-2,2-dimethylpropoxy)phenyl]-1H-indole-3-carbaldehyde (60 mg, 0.17 mmol) in acetonitrile (3 mL) was added tert-butanol (3 mL), water (3 mL) and 2-methyl-2-butene (1.38 mL). The reaction mixture was stirred for 2 min then treated with sodium chlorite (338 mg, 3.76 mmol) and sodium phosphate monobasic (787 mg, 5.04 mmol). The mixture was stirred at room temperature overnight. The reaction was quenched with sodium sulfite and concentrated in vacuo to give a residue, which was dissolved with ethyl acetate (50 mL), washed with brine (3×15 mL), dried over sodium sulfate and concentrated in vacuo. The residue was purified by prep-HPLC to give 2,2-dimethylpropoxy)phenyl]-1H-indole-3-carboxylic acid (20 mg, 32%) as an off-white solid. MS (ES−) 372.1 (M−H)−. 1H NMR (400 MHz, CD3OD) δ 8.01 (s, 1H), 7.99 (s, 1H) 7.56 (s, 1H), 7.35 (d, 2H), 6.98 (d, 2H), 3.80 (s, 2H), 3.49 (s, 2H), 1.04 (s, 6H).
Name
6-chloro-5-[4-(3-hydroxy-2,2-dimethylpropoxy)phenyl]-1H-indole-3-carbaldehyde
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
1.38 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
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Quantity
3 mL
Type
solvent
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Quantity
338 mg
Type
reactant
Reaction Step Two
Quantity
787 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indole-3-carboxylic acid
Reactant of Route 2
Indole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Indole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Indole-3-carboxylic acid
Reactant of Route 5
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Reactant of Route 6
Indole-3-carboxylic acid

Citations

For This Compound
5,110
Citations
G Quartarone, M Battilana, L Bonaldo, T Tortato - Corrosion Science, 2008 - Elsevier
… Inhibition of the copper corrosion by means of indole-3-carboxylic acid (ICA), was studied in 0.5 MH 2 SO 4 solutions in the temperature range from 25 C to 55 C using potentiodynamic …
Number of citations: 225 www.sciencedirect.com
C Böttcher, A Chapman, F Fellermeier… - Plant …, 2014 - academic.oup.com
… In Arabidopsis (Arabidopsis thaliana), in addition to the characteristic phytoalexin camalexin, derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) are …
Number of citations: 93 academic.oup.com
J Gamir, V Pastor, M Cerezo, V Flors - Plant Physiology and Biochemistry, 2012 - Elsevier
… A subsequent exact mass analysis in a quadrupole time-of-flight mass spectrometer demonstrated that this ion was the indole-derivative metabolite indole-3-carboxylic acid (I3CA). The …
Number of citations: 85 www.sciencedirect.com
MM Cadelis, SA Li, ML Bourguet‐Kondracki… - …, 2021 - Wiley Online Library
The discovery of new antibiotic adjuvants is an attractive option for overcoming antimicrobial resistance. We have previously reported the discovery of a bis‐6‐bromoindolglyoxylamide …
H Jiang, S Gao, J Xu, X Wu, A Lin… - Advanced Synthesis & …, 2016 - Wiley Online Library
… In summary, the pyrimidyl as a directing group played a pivotal role in our rhodium(III)-catalyzed regioselective synthesis of indole-3-carboxylic acid esters from anilines and diazo …
Number of citations: 79 onlinelibrary.wiley.com
V Shevyrin, V Melkozerov, A Nevero, O Eltsov… - Forensic Science …, 2013 - Elsevier
… in juridical aspect – is that structural changes have effected carbonyl group in position 3 of indole ring resulting in new type of compounds, amides and esters of indole-3-carboxylic acid. …
Number of citations: 61 www.sciencedirect.com
RM Acheson, LJ King - Biochimica et biophysica acta, 1963 - Elsevier
… Indole-3-carboxylic acid is present in peas 1, cabbage -~, bruegel sprouts 3, cauliflower and … Rabbits excrete injected indole-3-carboxylic acid as a conjugateL An unidentified …
Number of citations: 12 www.sciencedirect.com
G Smith, UD Wermuth, PC Healy - Acta Crystallographica Section E …, 2003 - scripts.iucr.org
The crystal structure of indole-3-carboxylic acid, C9H7NO2, shows the presence of centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers [O⋯O = 2.649 (2) Å]. These dimers …
Number of citations: 16 scripts.iucr.org
CM Park, SY Kim, WK Park, NS Park… - Bioorganic & medicinal …, 2008 - Elsevier
… of 1H-indole-3-carboxylic acid pyridine-3-ylamides were synthesized and identified to show high affinity and selectivity for 5-HT 2C receptor. Among them, 1H-indole-3-carboxylic acid[6-…
Number of citations: 35 www.sciencedirect.com
J Bergman, R Carlsson… - Journal of Heterocyclic …, 1977 - Wiley Online Library
Indole‐3‐carboxylic acid (as well as indole‐3‐glyoxylic acid) derivatives are readily prepared from indoles (including oxindoles) and phosgene (oxalyl chloride), respectively. The …
Number of citations: 63 onlinelibrary.wiley.com

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